3,6-Dichloro-4-cyclopropylpyridazine: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications
3,6-Dichloro-4-cyclopropylpyridazine: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
In modern medicinal chemistry, the functionalization of electron-deficient heterocycles is a critical pathway for discovering novel therapeutics. 3,6-Dichloro-4-cyclopropylpyridazine (CAS: 107228-55-7) has emerged as a highly versatile synthetic intermediate[1]. Characterized by a highly reactive pyridazine core and a sterically demanding cyclopropyl group, this compound serves as a foundational building block for advanced active pharmaceutical ingredients (APIs), including BH3 mimetics for oncology, muscarinic acetylcholine receptor (mAChR) antagonists for Parkinson's disease, and thyroid hormone receptor agonists[2][3][4].
This whitepaper provides an in-depth mechanistic analysis of its synthesis via the Minisci reaction, explores the causality behind its regioselective reactivity, and details field-proven protocols for its application in drug discovery.
Physicochemical Properties
Understanding the baseline properties of 3,6-dichloro-4-cyclopropylpyridazine is essential for optimizing downstream reactions, particularly nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the scaffold highly electrophilic, while the cyclopropyl group introduces unique hyperconjugative and steric dynamics[5].
| Property | Value / Description |
| Chemical Name | 3,6-Dichloro-4-cyclopropylpyridazine |
| CAS Number | 107228-55-7[1] |
| Molecular Formula | C₇H₆Cl₂N₂[6] |
| Molecular Weight | 189.04 g/mol [6] |
| Physical State | Solid[5] |
| Core Reactivity | Electron-deficient heterocycle; prone to SNAr[5] |
| Key Structural Feature | C4-cyclopropyl group providing regioselective steric shielding[5] |
Synthesis: The Minisci Radical Alkylation
The de novo synthesis of 3,6-dichloro-4-cyclopropylpyridazine relies on a Minisci-type radical alkylation . This reaction allows for the direct C-H functionalization of the electron-deficient 3,6-dichloropyridazine using cyclopropanecarboxylic acid as the radical source[7][8].
Mechanistic Causality
The Minisci reaction is a self-validating system driven by single-electron transfer (SET) kinetics.
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Activation: Silver(I) is oxidized by the terminal oxidant (persulfate) to the highly active Silver(II) species[9][10].
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Decarboxylation: Ag(II) oxidizes cyclopropanecarboxylic acid, triggering an oxidative decarboxylation that yields a nucleophilic cyclopropyl radical[11].
-
LUMO Lowering: The addition of sulfuric acid is not merely for pH control; it protonates the pyridazine nitrogens. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly susceptible to attack by the nucleophilic carbon-centered radical[7][8].
Figure 1: Ag(I)/Persulfate-catalyzed Minisci radical alkylation pathway.
Step-by-Step Experimental Protocol
This protocol is optimized for high yield and regiocontrol, based on established pharmaceutical patent literature[2][3].
-
Substrate Suspension: In a reaction vessel, suspend 3,6-dichloropyridazine (1.0 eq, e.g., 13.4 mmol) and cyclopropanecarboxylic acid (1.0 eq) in deionized water (85 mL). Causality: Water stabilizes the radical intermediates and ensures the complete dissolution of the inorganic oxidants.
-
Catalyst Initiation: Add silver nitrate (AgNO₃, 1.0 eq) to the suspension and heat the mixture to 50 °C. Causality: 50 °C provides the necessary thermal energy to initiate the Ag(I) to Ag(II) catalytic cycle without causing premature degradation.
-
LUMO Activation: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) and raise the temperature to 60 °C. Causality: Ensures complete protonation of the pyridazine ring.
-
Radical Generation: Prepare a 1.6 M aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq). Add this solution dropwise to the reaction mixture over 30–45 minutes. Causality: Dropwise addition prevents thermal runaway from the highly exothermic persulfate decomposition and minimizes unwanted acylation side-reactions.
-
Workup: Stir at 60 °C until LC-MS indicates complete consumption of the starting material. Cool to room temperature, neutralize carefully with aqueous NaOH, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target compound.
Reactivity Profile & Regioselectivity
The true value of 3,6-dichloro-4-cyclopropylpyridazine lies in its differentiated reactivity at the C3 and C6 positions. The two chlorine atoms possess vastly different reactivities due to the presence of the C4-cyclopropyl group[5].
Steric vs. Electronic Factors
While the cyclopropyl group acts as a weak electron donor via hyperconjugation, its primary influence is steric shielding . The C3-chlorine is directly adjacent to the bulky cyclopropyl ring, severely hindering nucleophilic attack or palladium oxidative addition at this site. Consequently, reactions such as SNAr or Buchwald-Hartwig aminations occur almost exclusively at the less hindered C6-position [4][5].
Figure 2: Steric-driven regioselectivity in C6-substitution reactions.
Regioselective Buchwald-Hartwig Amination Protocol
To functionalize the C6 position selectively for drug discovery applications (e.g., mAChR M4 antagonists)[4]:
-
Reagent Assembly: Combine 3,6-dichloro-4-cyclopropylpyridazine (1.5 eq), the target amine (1.0 eq), and cesium carbonate (Cs₂CO₃, 2.2 eq) in a dry vial under an inert argon atmosphere.
-
Catalyst Complexation: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and racemic BINAP (0.15 eq). Causality: The bulky BINAP ligand forces the palladium complex to selectively insert into the unhindered C6-Cl bond, completely avoiding the C3-Cl bond.
-
Reaction: Add anhydrous toluene (14 mL) and heat the sealed vial to 110 °C for 12 hours.
-
Isolation: Cool the mixture, filter through a Celite pad to remove inorganic salts, concentrate in vacuo, and purify.
Applications in Drug Development
The unique structural geometry provided by the cyclopropyl-pyridazine core has been leveraged in several high-profile therapeutic areas:
-
BH3 Mimetics (Oncology & Autoimmune Diseases): Apoptosis deregulation is a hallmark of malignancies. BH3 mimetics disrupt the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. 3,6-dichloro-4-cyclopropylpyridazine is a critical intermediate in synthesizing highly selective Bcl-xL inhibitors, which have demonstrated the ability to induce apoptosis in cancer cells and trigger tumor regression in vivo[2][12].
-
mAChR M4 Antagonists (Parkinson's Disease): Parkinson's disease is characterized by the loss of dopaminergic neurons. Antagonizing muscarinic acetylcholine receptors (mAChRs) opposes dopamine signaling dysfunction. The compound is utilized to construct substituted hexahydro-1H-cyclopenta[c]pyrrole derivatives that act as potent M4 antagonists to treat motor symptoms[4].
-
Thyroid Hormone Receptor Beta Agonists: The scaffold is also utilized in the synthesis of TR-beta agonists, which are developed to treat metabolic disorders and hypercholesterolemia by mimicking the action of natural thyroid hormones[3].
References
- [WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents] - Google Patents
- [6-Chloro-4-cyclopropylpyridazin-3-amine] - Benchchem
- [CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents] - Google Patents
- [US10800767B2 - Thyroid hormone receptor beta agonist compounds] - Google Patents
- [3,6-Dichloro-4-cyclopropylpyridazine | 107228-55-7] - Benchchem
- [3,6-dichloro-4-cyclopropylpyridazine - 珠海奥博凯生物医药技术有限] - Aobchem
- [WO 2021/119254 A1] - Googleapis
- [Minisci reactions: Versatile CH-functionalizations for medicinal chemists] - Newdrugapprovals
- [Minisci reaction] - Wikipedia
- [Silver-Based Radical Reactions: Development and Insights] - IRIS
- [Recent Advances in Minisci-Type Reactions] - SciSpace
- [Uncovering the Mechanism of the Ag(I)
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